molecular formula C12H8ClN5O6S B12680495 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate CAS No. 94276-12-7

2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate

Cat. No.: B12680495
CAS No.: 94276-12-7
M. Wt: 385.74 g/mol
InChI Key: XRRAQYRLBWIDNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate typically involves the diazotization of 2-chloro-4-[(3-nitrophenyl)diazenyl]aniline. This process includes the reaction of the aniline derivative with nitrous acid (HNO₂) in the presence of a mineral acid such as hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with hydrogen sulfate to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halogens (e.g., iodine), or other nucleophiles.

    Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like potassium iodide (KI) for halogenation or water for hydroxylation.

    Coupling Reactions: Involve phenols or aromatic amines in alkaline conditions, often at low temperatures to prevent decomposition of the diazonium salt.

Major Products Formed

    Substitution Reactions: Products include phenols, halogenated aromatic compounds, and other substituted aromatic derivatives.

    Coupling Reactions: Products are azo compounds, which are widely used as dyes and pigments.

Scientific Research Applications

2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.

    Biology: Employed in biochemical assays and as a labeling reagent for studying biological molecules.

    Medicine: Investigated for potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. These reactions often involve the transfer of electrons and the formation of nitrogen gas as a byproduct .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: Another chlorinated nitrophenol compound with similar chemical properties.

    4-chloro-2-nitroaniline: Shares structural similarities and is used in similar applications.

    2,6-dichloro-4-nitrophenol: A related compound with additional chlorine substituents.

Uniqueness

2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it particularly valuable in the synthesis of azo compounds and other complex organic molecules.

Properties

CAS No.

94276-12-7

Molecular Formula

C12H8ClN5O6S

Molecular Weight

385.74 g/mol

IUPAC Name

2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate

InChI

InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

XRRAQYRLBWIDNQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.